4-[(3-Bromobenzyl)sulfanyl]-2-methylquinazoline
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Overview
Description
3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE is an organic compound that features a quinazoline ring system substituted with a 3-bromobenzyl group and a sulfide linkage. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 2-Methyl Group: The 2-methyl group can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the 3-Bromobenzyl Group: The 3-bromobenzyl group can be introduced through nucleophilic substitution reactions, where the quinazoline derivative reacts with 3-bromobenzyl halides.
Formation of the Sulfide Linkage: The sulfide linkage can be formed by reacting the quinazoline derivative with thiol-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and process intensification to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE can undergo various chemical reactions, including:
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory activities.
2-Methyl-3-substituted quinazolines: Similar in structure but with different substituents, leading to varied biological activities.
2-Methylthio-3-substituted quinazolines: Contain a methylthio group instead of a sulfide linkage.
Uniqueness
3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C16H13BrN2S |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-methylquinazoline |
InChI |
InChI=1S/C16H13BrN2S/c1-11-18-15-8-3-2-7-14(15)16(19-11)20-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3 |
InChI Key |
PJINEBPLKOPSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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